molecular formula C12H14F3N B11734356 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine CAS No. 1176103-92-6

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine

Cat. No.: B11734356
CAS No.: 1176103-92-6
M. Wt: 229.24 g/mol
InChI Key: DOYGNAKYWAMZJX-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine is a chemical compound with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanamine structure

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopentylamine under suitable conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine can be compared with other similar compounds, such as:

    1-[2-(Trifluoromethyl)phenyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-[2-(Trifluoromethyl)phenyl]cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    1-[2-(Trifluoromethyl)phenyl]cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring size and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1176103-92-6

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11(16)7-3-4-8-11/h1-2,5-6H,3-4,7-8,16H2

InChI Key

DOYGNAKYWAMZJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2C(F)(F)F)N

Origin of Product

United States

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